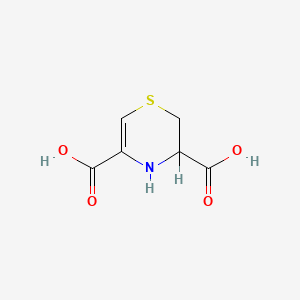

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid

Vue d'ensemble

Description

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is an organic compound with the molecular formula C6H7NO4S It is a member of the thiazine family, characterized by a six-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid involves the regioselective and stereospecific [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines . This reaction proceeds smoothly under mild conditions without the need for a metal catalyst or strong base. The process involves a domino sequence of SN2 ring-opening, N-Michael addition cyclization, retro-Michael addition, and pyridine extrusion .

Another method involves the rhodium-catalyzed regioselective coupling of thiirane with 1-sulfonyl-1,2,3-triazole, resulting in a formal [3 + 3] cycloaddition product . This reaction is facilitated by an acetic acid additive, which improves both the yield and rate of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes provide a foundation for potential large-scale production. Optimization of reaction conditions and the use of continuous flow reactors could enhance the efficiency and scalability of these methods.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen and sulfur atoms in the thiazine ring.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for selective oxidation.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Sulfoxide and Sulfone Analogues: These are major products formed from the selective oxidation of this compound.

Applications De Recherche Scientifique

Neuroprotective and Neurotrophic Properties

Cognitive Enhancement in Alzheimer's Disease Models

Research has identified lanthionine ketimine as a compound with neuroprotective properties. In studies involving the Tg2576 transgenic mouse model of Alzheimer's disease, it was demonstrated that this compound could improve cognitive performance. Specifically, treatment with lanthionine ketimine reduced amyloid-beta peptide deposition and phospho-Tau accumulation, which are hallmarks of Alzheimer's pathology. The mechanism is believed to involve modulation of microtubule-associated proteins that are crucial for neuronal health and function .

Mechanistic Insights

The neuroprotective effects of lanthionine ketimine are attributed to its ability to enhance synaptic function and reduce neuroinflammation. It has been shown to upregulate neurotrophic factors such as doublecortin and synaptophysin in the hippocampus, which are essential for synaptic plasticity and neurogenesis . These findings suggest that lanthionine ketimine may play a role in developing therapeutic strategies for neurodegenerative diseases.

Applications in Medicinal Chemistry

Therapeutic Development

Lanthionine ketimine derivatives have been explored for their potential as therapeutics in treating neurological disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for drug development aimed at central nervous system (CNS) diseases. Its synthetic derivatives have shown promise in preclinical models for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Biochemical Applications

In addition to its therapeutic potential, lanthionine ketimine serves as a valuable biochemical tool. It is utilized in research settings to study sulfur amino acid metabolism and its implications in brain function. The compound's unique structure allows researchers to investigate its interactions with various biological targets, contributing to a better understanding of metabolic pathways in the CNS .

Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Neuroprotection in Alzheimer's Model | Reduced amyloid-beta deposition and improved cognitive performance | Potential therapeutic for Alzheimer's disease |

| Mechanistic Studies | Upregulation of synaptic proteins; reduction of neuroinflammation | Insights into neuronal health maintenance |

| Biochemical Tool | Investigates sulfur amino acid metabolism | Enhances understanding of CNS metabolic pathways |

Case Studies

-

Neuroprotective Mechanisms

In a study by Hensley et al., lanthionine ketimine was administered to Tg-AD mice, resulting in significant cognitive improvements and reduced pathology related to Alzheimer's disease. The treatment altered the phosphorylation state of collapsin response mediator protein 2, indicating its role in neuronal signaling pathways . -

Therapeutic Efficacy

Another study demonstrated that synthetic derivatives of lanthionine ketimine not only improved cognitive functions but also reduced markers of neuroinflammation. These findings support the development of this compound class as potential treatments for neurodegenerative diseases . -

Biochemical Investigations

Research exploring the biochemical properties of lanthionine ketimine has revealed its role in modulating neurotransmitter systems and influencing synaptic plasticity. These insights have opened new avenues for studying brain metabolism and potential interventions in metabolic disorders affecting the CNS .

Mécanisme D'action

The mechanism of action of 3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and binding affinity to biological targets. For instance, the compound can inhibit certain enzymes by forming stable complexes with their active sites .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dihydro-2H-1,4-benzo[b]thiazine: This compound shares a similar thiazine ring structure but includes a benzene ring fused to the thiazine ring.

3,4-Dihydro-2H-1,2,4-benzothiadiazine: This compound contains an additional nitrogen atom in the ring structure, which can influence its chemical properties and reactivity.

Uniqueness

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is unique due to its specific substitution pattern and the presence of carboxylic acid groups at positions 3 and 5 of the thiazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid (CAS No. 86360-62-5) is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₇NO₄S

- Molecular Weight : 189.19 g/mol

- Melting Point : 190–195 °C (decomposes) .

Biological Activity Overview

The compound is primarily studied for its neuroprotective properties and potential therapeutic effects in neurodegenerative conditions. Specifically, it is noted for its role in modulating pathways associated with neuronal health and cognitive function.

- Neuroprotection : Research indicates that this compound may exert neuroprotective effects by influencing the levels of neurotrophic factors and reducing oxidative stress in neuronal cells .

- Modulation of Amyloid Beta : In models of Alzheimer's disease, this compound has been shown to affect amyloid beta (Aβ) accumulation, a hallmark of the disease. It may help in reducing Aβ levels or preventing their aggregation .

- Influence on Neurogenesis : Studies suggest that it can enhance adult neurogenesis, particularly in the hippocampus, which is crucial for memory and learning .

Case Study 1: Neurogenic Effects in Alzheimer's Models

In a study involving the 3xTg mouse model of Alzheimer's disease, treatment with this compound resulted in significant improvements in neurogenesis markers. The treated mice exhibited increased levels of brain-derived neurotrophic factor (BDNF) and enhanced survival rates of newborn neurons generated during aging .

Case Study 2: Cognitive Function Improvement

Another investigation focused on cognitive performance in the same mouse model demonstrated that administration of this compound led to improvements in attention and memory tasks. The results indicated that the compound might counteract cognitive deficits associated with amyloid pathology .

Data Table: Biological Activities

Propriétés

IUPAC Name |

3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h1,4,7H,2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFNRZOFABOFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=CS1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401006764 | |

| Record name | 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86360-62-5 | |

| Record name | 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086360625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lanthionine ketimine exert its effects in the context of Alzheimer's disease?

A1: While the exact mechanism of action remains under investigation, research suggests that lanthionine ketimine may exert its beneficial effects through modulation of collapsin response mediator protein 2 (CRMP2). [] In the 3xTg-AD mouse model, a model that mimics several aspects of Alzheimer's disease, treatment with a bioavailable lanthionine ketimine ester led to alterations in CRMP2 phosphorylation. [] CRMP2 is involved in neuronal growth and survival, and its dysregulation is implicated in Alzheimer's disease. By influencing CRMP2, lanthionine ketimine might contribute to the observed reduction in cognitive decline, amyloid-β plaque deposition, and tau accumulation in this animal model. []

Q2: What are the known in vivo effects of lanthionine ketimine in the context of Alzheimer's disease?

A2: Studies in the 3xTg-AD mouse model have shown promising results. Treatment with a bioavailable lanthionine ketimine ester led to several beneficial effects:

- Improved Cognitive Function: Lanthionine ketimine treatment significantly reduced cognitive decline observed in the 3xTg-AD mice. []

- Reduced Amyloid-β Pathology: A hallmark of Alzheimer's is the accumulation of amyloid-β plaques in the brain. Lanthionine ketimine treatment was associated with a decrease in amyloid-β peptide deposition. []

- Reduced Tau Pathology: Another pathological feature of Alzheimer's is the aggregation of tau protein. Lanthionine ketimine treatment also diminished the accumulation of phosphorylated tau (phospho-Tau). []

- Modulation of Microglial Activity: Microglia, the brain's immune cells, play a complex role in Alzheimer's disease. Treatment with lanthionine ketimine reduced the density of Iba1-positive microglia, suggesting a potential modulation of neuroinflammation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.